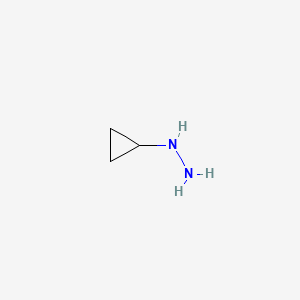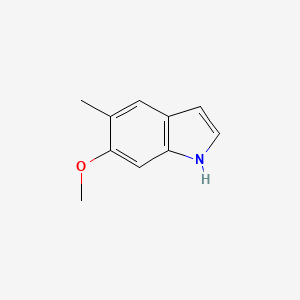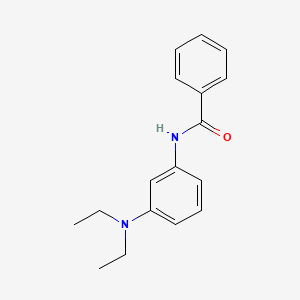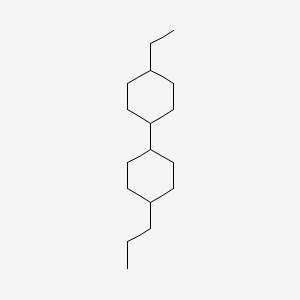
2-Acetamido-3-methoxypropanoic acid
Übersicht
Beschreibung
“2-Acetamido-3-methoxypropanoic acid” is a chemical compound . It is also known as “N-Acetyl-O-methylserine” and "Alanine, N-acetyl-3-methoxy-" .
Synthesis Analysis
The synthesis of “2-Acetamido-3-methoxypropanoic acid” involves several stages . In one method, the compound “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “1-hydroxy-pyrrolidine-2,5-dione” and “1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride” in chloroform . In another method, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “4-methyl-morpholine” and “isobutyl chloroformate” in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-3-methoxypropanoic acid” is represented by the formula C6H11NO4 . The InChI code for this compound is 1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving “2-Acetamido-3-methoxypropanoic acid” are complex and involve multiple stages . For instance, in one reaction, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “benzylamine” in tetrahydrofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-3-methoxypropanoic acid” include a molecular weight of 161.16 , a melting point of 108-110 . The compound is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Acetamido-3-methoxypropanoic acid” is a compound with the molecular weight of 161.16 . It’s commonly used in chemical synthesis due to its unique structure and properties . It’s typically stored at room temperature and comes in a powder form .
Intermediate in Drug Synthesis
This compound is used as an intermediate in the synthesis of various pharmaceutical drugs . For example, it’s used in the preparation of ®-2-acetamido-N-benzyl-3-methoxypropionamide , a compound that has significant applications in the medical field .
Anticonvulsant Drug Production
One of the significant applications of “2-Acetamido-3-methoxypropanoic acid” is in the production of the anticonvulsant drug "Lacosamide" . Lacosamide is useful in the treatment of central nervous system disorders such as epilepsy .
Neuropathic Pain Treatment
Lacosamide, which is synthesized using “2-Acetamido-3-methoxypropanoic acid”, is also used in the treatment of pain, particularly neuropathic pain such as diabetic neuropathic pain .
Analytical Chemistry
“2-Acetamido-3-methoxypropanoic acid” can be analyzed using various techniques in analytical chemistry, including NMR, HPLC, LC-MS, and UPLC . This makes it a useful compound for testing and calibrating these analytical instruments .
Safety and Handling Research
Research is also conducted on the safety and handling of “2-Acetamido-3-methoxypropanoic acid”. It’s important to understand the potential hazards and precautionary measures associated with this compound to ensure safe usage in various applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-methoxypropanoic acid | |
CAS RN |
98632-99-6 | |
| Record name | N-Acetyl-O-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


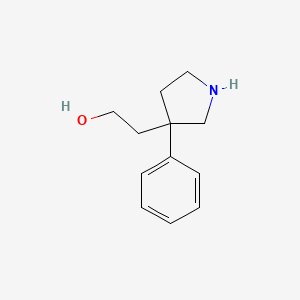
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
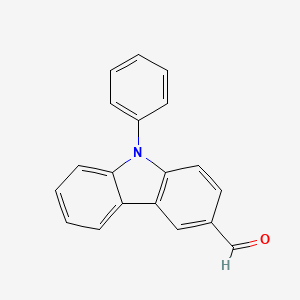
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
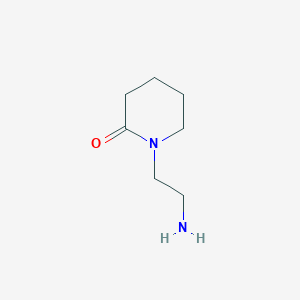
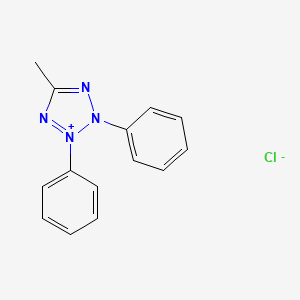
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)


